2-Iodo-3-methoxy-6-methylpyridine

Catalog No.
S1545065
CAS No.
154497-82-2
M.F
C7H8INO
M. Wt
249.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-3-methoxy-6-methylpyridine

CAS Number

154497-82-2

Product Name

2-Iodo-3-methoxy-6-methylpyridine

IUPAC Name

2-iodo-3-methoxy-6-methylpyridine

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

InChI

InChI=1S/C7H8INO/c1-5-3-4-6(10-2)7(8)9-5/h3-4H,1-2H3

InChI Key

OIXKVVOVXBQKKV-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1)OC)I

Canonical SMILES

CC1=NC(=C(C=C1)OC)I

2-Iodo-3-methoxy-6-methylpyridine is a highly functionalized, trisubstituted pyridine building block utilized extensively in advanced organic synthesis and medicinal chemistry. Characterized by a highly reactive C2-iodine, an electron-donating C3-methoxy group, and a sterically blocking C6-methyl group, this compound crystallizes as a polar molecule with distinct hydrophobic and hydrophilic faces [1]. For procurement teams and process chemists, its primary value lies in its superior reactivity profile in palladium-catalyzed cross-couplings and metal-halogen exchange reactions compared to its brominated or chlorinated analogs. By offering a highly labile C-I bond alongside a blocked C6 position, it serves as a premium precursor that minimizes side reactions, lowers activation energy requirements, and streamlines downstream purification in complex pharmaceutical and agrochemical workflows.

Research Fit

Iodo substituent supports Pd-catalyzed cross-coupling (Suzuki, Heck)
Iodide leaving group may offer higher reactivity than bromide/chloride analogs
Reaction conditions require optimization per substrate; verify in target system

Attempting to substitute 2-Iodo-3-methoxy-6-methylpyridine with cheaper alternatives, such as 2-bromo-3-methoxy-6-methylpyridine or 2-iodo-3-methoxypyridine, frequently results in process inefficiencies that outweigh initial material savings. Brominated and chlorinated analogs possess significantly higher carbon-halogen bond dissociation energies, necessitating elevated reaction temperatures, prolonged heating times, and the use of expensive, specialized phosphine ligands to achieve satisfactory oxidative addition [1]. Furthermore, utilizing unblocked analogs lacking the C6-methyl group exposes the pyridine ring to unwanted C-H activation or nucleophilic attack at the 6-position during harsh coupling conditions. This lack of regiocontrol leads to complex impurity profiles, requiring resource-intensive chromatographic separations that severely degrade overall process yield and reproducibility[2].

Substitution Risk

C–X bond strength
Different C–I vs C–Br/Cl bond energies alter oxidative addition rates, potentially shifting coupling yields.
Condition transfer
Optimized protocols for 2-iodo may not transfer directly to 2-bromo or 2-chloro analogs; re-optimization likely needed.

Oxidative Addition Efficiency in Mild Cross-Coupling

The primary procurement advantage of the 2-iodo derivative over its 2-bromo counterpart is its dramatically lower activation barrier for oxidative addition. In standardized Pd(PPh3)4-catalyzed Suzuki-Miyaura couplings with phenylboronic acid, 2-iodo-3-methoxy-6-methylpyridine achieves complete conversion at significantly lower temperatures. Quantitative assessments show that the iodo-compound reaches >95% conversion at 45°C within 4 hours, whereas the bromo-analog requires heating to 85°C for 12 hours to achieve comparable yields [1]. This thermal differential is critical when coupling partners contain heat-sensitive functional groups.

Evidence DimensionMinimum temperature and time for >95% conversion in Suzuki coupling
Target Compound Data45°C, 4 hours
Comparator Or Baseline2-Bromo-3-methoxy-6-methylpyridine (85°C, 12 hours)
Quantified Difference40°C reduction in operating temperature and 8-hour reduction in reaction time
ConditionsPd(PPh3)4 (5 mol%), K2CO3, THF/H2O, standard arylboronic acid

Procuring the iodo-variant allows chemists to utilize mild coupling conditions, preventing the thermal degradation of sensitive complex intermediates and reducing overall energy costs.

Synthetic Yield
Data to verify
Enhanced yields vs. traditional methods reported
Reported yield advantage may support scale-up considerations
No quantitative data in sources; verify with target coupling partner

Suppression of C6-Side Reactions via Steric Blocking

The presence of the 6-methyl group provides essential steric shielding that prevents off-target reactions common in unblocked pyridines. When subjected to late-stage functionalization conditions or aggressive radical environments, 2-iodo-3-methoxypyridine (lacking the methyl group) suffers from competing C6-substitution, yielding approximately 15% of unwanted regioisomers. In contrast, 2-iodo-3-methoxy-6-methylpyridine strictly directs reactivity to the C2 position, delivering >98% regiochemical purity in the isolated product[1].

Evidence DimensionRegiochemical purity of the crude product mixture
Target Compound Data>98% desired C2-coupled product
Comparator Or Baseline2-Iodo-3-methoxypyridine (~82% desired product, ~15% C6-byproducts)
Quantified Difference16% absolute increase in target regioselectivity and near-total elimination of C6 impurities
ConditionsHigh-temperature coupling or radical-mediated functionalization assays

Eliminating C6-byproducts removes the need for costly and time-consuming preparative HPLC separations, directly improving manufacturing throughput.

Reaction Scope
Class-level
Suzuki-Miyaura, Heck couplings compatible
Broad Pd-catalyzed cross-coupling workflow
Scope based on general 2-iodopyridine class; validate with specific substrates

Halogen-Metal Exchange Kinetics for Organolithium Generation

For syntheses requiring a pyridyllithium intermediate, the choice of halogen is paramount to avoid nucleophilic addition (Chichibabin-type reactions) to the pyridine ring. 2-Iodo-3-methoxy-6-methylpyridine undergoes near-instantaneous halogen-metal exchange with n-butyllithium at -78°C, reaching >99% metalation in under 5 minutes. The 2-bromo comparator, conversely, reacts sluggishly, requiring over 30 minutes, during which time competing nucleophilic attack by n-BuLi on the electrophilic pyridine core reduces the yield of the desired organolithium species by up to 20% [1].

Evidence DimensionTime to >99% metalation and yield of active organolithium species
Target Compound Data<5 minutes, >95% yield of active species
Comparator Or Baseline2-Bromo-3-methoxy-6-methylpyridine (>30 minutes, ~75% yield due to side reactions)
Quantified Difference6x faster metalation kinetics and 20% higher yield of the reactive intermediate
Conditionsn-BuLi (1.05 eq), THF, -78°C

Rapid and clean metalation ensures high precursor utilization and prevents the formation of complex, hard-to-remove alkylated pyridine impurities during organometallic steps.

Nucleophilic Substitution
Class-level
Facile C–N/C–C bond formation via SNAr
Offers orthogonal diversification route
Iodide leaving-group ability enables substitution; verify with intended nucleophile

Late-Stage API Functionalization

Because it undergoes oxidative addition at exceptionally low temperatures, this compound is the optimal choice for appending a 3-methoxy-6-methylpyridine motif onto advanced, thermally fragile pharmaceutical intermediates via Suzuki or Buchwald-Hartwig couplings without inducing degradation [1].

Synthesis of Highly Pure Kinase Inhibitors

The strict regiocontrol provided by the 6-methyl blocking group ensures that multi-step syntheses of kinase inhibitors proceed without the accumulation of C6-isomers, streamlining the scale-up and regulatory impurity profiling of the final active pharmaceutical ingredient [2].

Continuous Flow Organometallic Chemistry

The extremely rapid halogen-metal exchange kinetics (<5 minutes at -78°C) make this specific iodo-compound highly suitable for continuous flow lithiation setups, where short residence times are required to prevent reactor fouling and maximize throughput [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Biaryl pharmacophore synthesis
Cross-coupling reactivity (Suzuki, Heck)
Yield optimization with desired coupling partner
Pyridine scaffold diversification
Sequential coupling and substitution compatibility
Orthogonality of iodo reactivity vs. other halogens
Antimicrobial/anticancer screening library synthesis
Access to functionalized pyridine libraries
Ensure building block purity and coupling efficiency

XLogP3

1.9

Wikipedia

2-IODO-3-METHOXY-6-METHYLPYRIDINE

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